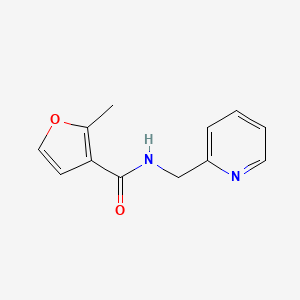
2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique chemical properties and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole is not fully understood. However, studies have shown that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 phase.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole has shown significant biochemical and physiological effects. Studies have shown that this compound has potent anti-inflammatory and antioxidant properties. It also has a neuroprotective effect and has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole in lab experiments include its potent anti-cancer activity, anti-inflammatory and antioxidant properties, and neuroprotective effect. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole. One of the most significant directions is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of the mechanism of action of this compound to better understand its anti-cancer activity. Additionally, further studies are needed to explore the potential use of this compound in the treatment of neurodegenerative diseases. Finally, more research is needed to investigate the potential use of this compound in other scientific research applications.
Métodos De Síntesis
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound involves the reaction of 2,5-dichlorobenzoic acid with hydrazine hydrate to form 2,5-dichlorobenzohydrazide. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, 2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole.
Aplicaciones Científicas De Investigación
2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been extensively studied for its potential use as an anti-cancer agent. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-9-2-3-11(17)10(6-9)15-19-18-14(22-15)8-1-4-12-13(5-8)21-7-20-12/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHZERDBABAXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733021.png)


![N-[(benzylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5733038.png)
![N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
![9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5733046.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5733062.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)
![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5733077.png)

![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)

![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)